Thieno[3,2-b]pyridin-7-ylboronic acid
Description
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
thieno[3,2-b]pyridin-7-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4,10-11H |
InChI Key |
ZCRLQDWVRFMLJW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=NC=C1)C=CS2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridine ring.
Industrial Production Methods: Industrial production of B-thieno[3,2-b]pyridin-7-ylboronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction where B-thieno[3,2-b]pyridin-7-ylboronic acid undergoes cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach, to yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Protodeboronation: Radical initiators and specific solvents depending on the substrate.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of hydrocarbons.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions .
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to form stable carbon-carbon bonds, which are crucial in the design of pharmaceuticals .
Industry:
Mechanism of Action
The primary mechanism of action for B-thieno[3,2-b]pyridin-7-ylboronic acid in chemical reactions involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. This reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Boronic Acid Position | Key Features | Applications |
|---|---|---|---|---|
| This compound | Thiophene-Pyridine Fused | 7 | N-heterocyclic, π-conjugated | Organic semiconductors, drugs |
| 4-(Trifluoromethyl)phenylboronic acid | Phenyl | Para | Electron-deficient phenyl ring | Liquid crystals, catalysts |
| Thieno[3,2-b]thiophene-2,5-diyl)diboronic acid | Thiophene-Thiophene Fused | 2,5 | Dual boronic acids, extended conjugation | Conjugated polymers |
| 3-Boric Acid Thiophene | Thiophene | 3 | Simple monocyclic structure | Intermediate synthesis |
Research Findings and Insights
- Thermal Stability: Thieno-fused boronic acids exhibit moderate thermal stability (decomposition above 200°C), as seen in related compounds like ethyl 3-amino-9-aryl pyridothienopyrimidines (melting points 204–209°C) .
Q & A
Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?
- Methodological Answer : Variability may stem from purification methods (column chromatography vs. recrystallization) or trace moisture deactivating catalysts. Replicate experiments under inert atmospheres (argon/glovebox) and standardize workup protocols. Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. HPLC) .
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